molecular formula C17H20N4OS B122908 Thiopyrazolopyrimidine CAS No. 479074-06-1

Thiopyrazolopyrimidine

Cat. No. B122908
M. Wt: 328.4 g/mol
InChI Key: TUBOOZSGASWZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiopyrazolopyrimidine is a type of heterocyclic compound. It’s a bicyclic molecule made by fusing two aromatic rings, thiazole and pyrimidine, and replacing one carbon atom with nitrogen and sulfur . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

Thiopyrazolopyrimidines have been prepared by the reaction of 4,5-dihydrothiazol-2-amine with diketones, ethoxymethylene malonic esters, acetylene dicarboxylic esters, and ethyl (chloroformyl)acetate . Various synthetic approaches have been developed for the preparation and post-functionalization of this functional scaffold .


Molecular Structure Analysis

3D-QSAR models were established using 52 compounds of pyrazolopyrimidine analogues with multiple substituents. The relationship between molecular structure and inhibitory activity was studied using comparative molecular field analysis (CoMFA), CoMFA region focusing (CoMFA-RG), and comparative molecular similarity index (CoMSIA) .


Chemical Reactions Analysis

Thiazolopyrimidines have been synthesized through various chemical reactions. For instance, fused heterocyclic ring structures play an important role in the enhancement of pharmaceutical actions of the molecules . Another example is the cyclization of 4-amino-3-phenyl-2-thioxo-2,3-dihydro-thiazole-5-carboxamide to 5-sulfanyl-3-phenyl-2-thioxo-2,3-dihydrothiazole .

Scientific Research Applications

Antileishmanial Activity

Thiopyrazolopyrimidine (TPP) and its ribonucleoside (TPPR) have demonstrated effectiveness against various forms of Leishmania, such as L. braziliensis and L. mexicana. They inhibit the transformation of amastigote to promastigote forms of Leishmania donovani, suggesting a potential role in treating leishmaniasis. These compounds operate differently from similar molecules, like allopurinol, indicating distinct mechanisms of action against pathogenic Leishmania (Marr et al., 1982).

Mechanism of Antiuric Action

Thiopyrazolopyrimidine derivatives, particularly thiopurinol, exhibit distinct therapeutic effects compared to other pyrazolopyrimidine derivatives used in hyperuricemia. They differ in their mechanisms of hypouricemic action, interacting differently with enzymes like xanthine oxidase and phosphoribosyl transferase systems. This unique action has implications for treating conditions associated with uric acid metabolism (Cartier & Hamet, 1973).

Anti-inflammatory and Analgesic Properties

Derivatives of thiopyrazolopyrimidine, specifically thieno[2,3-d]pyrimidine, have shown promising anti-inflammatory, analgesic, and ulcerogenic activities. These properties make them comparable to established drugs like indomethacin and acetylsalicylic acid, indicating their potential as therapeutic agents for inflammatory and pain-related conditions (El-Gazzar et al., 2007).

Antiviral Activity

Thiopyrazolopyrimidine nucleosides, such as 2',3'-dideoxy-3'-thiacytidine, have been studied for their ability to inhibit hepatitis B virus (HBV) DNA replication. These compounds are highly effective, indicating potential applications in treating HBV infections (Doong et al., 1991).

Antimicrobial and Antitumor Activity

Novel thiopyrazolopyrimidine derivatives have been synthesized and evaluated for antimicrobial and antitumor activities. These compounds have shown promising results against bacterial and fungal strains and some possess significant antitumor properties, highlighting their potential in developing new therapeutic agents (Zaki et al., 2018).

Anticonvulsant Agents

S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been synthesized and evaluated for their potential as anticonvulsant agents. Their interactions with key biological targets and promising in vivo anticonvulsant activity suggest their potential in epilepsy treatment (Severina et al., 2020).

HIV-1 Treatment

Thiophene[3,2-d]pyrimidine derivatives have been designed as potential inhibitors for HIV-1, showing potent activity against resistance-associated HIV variants. Their interaction with HIV-1 reverse transcriptase highlights their potential as novel anti-HIV agents (Kang et al., 2017).

Future Directions

Thiazolopyrimidine has been identified as a promising nucleus for developing anticancer drugs . The structural features associated with the strongest anticancer effects could provide guidance for future research aiming to develop anticancer molecules .

properties

IUPAC Name

5-(2-ethoxyphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-4-8-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-6-7-10-13(11)22-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBOOZSGASWZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=CC=CC=C3OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630942
Record name 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiopyrazolopyrimidine

CAS RN

479074-06-1
Record name Thiopyrazolopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479074061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOPYRAZOLOPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4Y3U7EUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiopyrazolopyrimidine
Reactant of Route 2
Thiopyrazolopyrimidine
Reactant of Route 3
Reactant of Route 3
Thiopyrazolopyrimidine
Reactant of Route 4
Reactant of Route 4
Thiopyrazolopyrimidine
Reactant of Route 5
Reactant of Route 5
Thiopyrazolopyrimidine
Reactant of Route 6
Thiopyrazolopyrimidine

Citations

For This Compound
11
Citations
CN Man, NM Noor, R Lajis - Journal of Chromatography A, 2011 - Elsevier
Sildenafil analogues have been found adulterated in herbal preparations and food products that claim to have natural aphrodisiacs. In this study, a gas chromatography–mass …
Number of citations: 23 www.sciencedirect.com
JJ Marr, RL Berens - Molecular and biochemical parasitology, 1983 - Elsevier
… All of the analogues are metabolized to the corresponding aminopyrazolopyrimidine triphosphate except for TPP and TPPR which are halted at the thiopyrazolopyrimidine …
Number of citations: 142 www.sciencedirect.com
JJ Marr - Journal of cellular biochemistry, 1983 - Wiley Online Library
… HPP was considerably less efficient as a substrate and 4-thiopyrazolopyrimidine (TPP), the thioanalogue of HPP, was even less so. The pyrazolopyrimidines, however, were more …
Number of citations: 22 onlinelibrary.wiley.com
L Ballell, RA Field, GAC Chung, RJ Young - Bioorganic & medicinal …, 2007 - Elsevier
… MIC data 30 for an initial set of nine 4-thiopyrazolopyrimidine derivatives against … MIC data for 4-thiopyrazolopyrimidine derivatives against Mycobacterium tuberculosis H 37 …
Number of citations: 150 www.sciencedirect.com
CC Wang, R Verham, SF Tzeng… - Proceedings of the …, 1983 - National Acad Sciences
… Allopurinol riboside (8), formycin B (9), and 4-thiopyrazolopyrimidine riboside (10) have antileishmanial activities because of the nucleoside phosphotransferase in leishmania, which …
Number of citations: 63 www.pnas.org
JJ Marr, RL Berens, DJ Nelson, TA Krenitsky… - Biochemical …, 1982 - Elsevier
Thiopurinol [4-thiopyrazolo(3,4-d)pyrimidine, TPP] and its ribonucleoside (TPPR) were effective in vitro against the intracellular and extracellular forms of Leishmania donovani and the …
Number of citations: 48 www.sciencedirect.com
RP Verham - 1984 - search.proquest.com
Tritrichomonas foetus, an anaerobic protozoan parasite, is incapable of de novo purine and pyrimidine biosynthesis. Incorporation of uracil into UMP, UDP and UTP is observed due to …
Number of citations: 3 search.proquest.com
C Pasquier, C Auscher - European Journal of Drug Metabolism and …, 1979 - Springer
The study with labelled compound has shown that in rat, as in man, thiopurinol is primarily and rapidly converted into oxithiopurinol More than 80% of the radioactivity of plasma was …
Number of citations: 5 link.springer.com
M El Fal, Y Ramli, EM Essassi, M Saadi… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C8H8N4S, the pyrazolo[3,4-d]pyrimidine ring system is essentially planar, with a maximum deviation from the mean plane of 0.025 (3) Å. The allyl group is …
Number of citations: 5 scripts.iucr.org
JJ Marr - Molecular Parasitology, 1984 - Academic Press
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.